![molecular formula C26H20FN3O2S B2956045 2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866729-83-1](/img/structure/B2956045.png)
2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
Scientific Research Applications
Antiviral Agent Development
The structural features of this compound suggest potential as an antiviral agent. Its synthesis and characterization, including crystal structure and computational investigations, have been explored for pharmaceutical effectiveness . The presence of the fluorophenyl group and the pyrimidine core could interact with viral proteins, inhibiting their function.
Molecular Docking Studies
Molecular docking studies can be conducted using this compound to predict its interaction with biological targets. The molecular electrostatic potential (MEP) analysis indicates that the nitrogen atom sites are electronegative, which could be crucial for binding with enzymes or receptors .
Density Functional Theory (DFT) Analysis
DFT analysis can be utilized to scrutinize the physiochemical properties of this compound. The low energy gap from Frontier molecular orbital (FMO) analysis suggests chemical reactivity, and the electrophilicity index points towards probable biological activity .
Computational UV-Spectral Analysis
Computational and experimental UV-spectral analyses can be performed to attain the bandgap associated with electronic transitions. This information is valuable for understanding the excitation mode associated with the electronic transitions, which is long-ranged .
Drug Design and Optimization
The compound’s structure allows for modifications that could enhance its pharmacological profile. It can serve as a lead molecule in the design and optimization of new drugs, especially in the realm of antiviral therapeutics .
Mechanism of Action
Target of Action
The compound contains a chromeno[2,3-d]pyrimidine core, which is a structural motif found in various bioactive molecules. Compounds with this core have been reported to interact with a variety of targets, including kinases and other enzymes . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to downstream effects. The presence of a fluorophenyl group and a thioacetamide group could potentially influence how the compound interacts with its target .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been reported to have antiviral, anti-inflammatory, and anticancer activities, suggesting they might interact with pathways related to these processes .
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S/c1-16-7-12-22-18(13-16)14-21-25(32-22)29-24(17-8-10-19(27)11-9-17)30-26(21)33-15-23(31)28-20-5-3-2-4-6-20/h2-13H,14-15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZHEAAQWFQIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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